N-(2-CHLOROPHENYL)-N'-(4-METHOXYBENZOYL)THIOUREA
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Overview
Description
N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA is a thiourea derivative known for its potential applications in various fields such as chemistry, biology, and medicine. Thiourea derivatives are widely studied due to their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA typically involves the reaction of 2-chloroaniline with 4-methoxybenzoyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: As a probe for studying enzyme activities and protein interactions.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and coatings.
Mechanism of Action
The mechanism of action of N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA involves its interaction with specific molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, affecting the activity of target proteins and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(4-methoxybenzoyl)thiourea
- N-(2-Chlorophenyl)-N’-(4-nitrobenzoyl)thiourea
- N-(2-Chlorophenyl)-N’-(4-methylbenzoyl)thiourea
Uniqueness
N-(2-CHLOROPHENYL)-N’-(4-METHOXYBENZOYL)THIOUREA is unique due to the presence of both a chloro and a methoxy group, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a therapeutic agent and a versatile reagent in organic synthesis.
Properties
IUPAC Name |
N-[(2-chlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-20-11-8-6-10(7-9-11)14(19)18-15(21)17-13-5-3-2-4-12(13)16/h2-9H,1H3,(H2,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSJIEKOCRQNJMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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